molecular formula C13H16O4 B1595263 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- CAS No. 65383-61-1

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

Cat. No. B1595263
Key on ui cas rn: 65383-61-1
M. Wt: 236.26 g/mol
InChI Key: OMWVNQFGCGNZHE-UHFFFAOYSA-N
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Patent
US04866089

Procedure details

In a mixture of 75 ml of tetrahydrofurane and 25 ml of ethanol 4.7 g (20 millimoles) of 6,7-dimethoxy-2,2-dimethyl-4-chromanone are dissolved, whereupon 1.5 g (40 millimoles) of sodium tetrahydro borate are added in small portions. The reaction mixture is heated to boiling for an hour, cooled to 15° C., whereupon 50 ml of 4N hydrochloric acid are added and the mixture is stirred at a temperature not exceeding 20° C. for 3 30 minutes. The two-phase layer is separated, the aqueous phase is extracted twice with 40 ml of petrol-ether (30°-40° C.) each, the organic phases are collected, washed twice with 25 ml of 5% sodium hydroxide solution and twice with 40 ml water each, dried over sodium sulfate and evaporated. The residue is crystallized from 80% methanol. Thus 4.0 g of the desired compound are obtained, yield 92%. Mp.: 46°-47° C.
[Compound]
Name
sodium tetrahydro borate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
C(O)C.[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[O:12][C:11]([CH3:19])([CH3:18])[CH2:10][C:9]2=O.Cl>O1CCCC1>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[O:12][C:11]([CH3:19])([CH3:18])[CH:10]=[CH:9]2

Inputs

Step One
Name
sodium tetrahydro borate
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(CC(OC2=CC1OC)(C)C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature not
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
WAIT
Type
WAIT
Details
to boiling for an hour
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
exceeding 20° C. for 3 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The two-phase layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 40 ml of petrol-ether (30°-40° C.) each, the organic phases
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed twice with 25 ml of 5% sodium hydroxide solution and twice with 40 ml water each,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 80% methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(OC2=CC1OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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